

Application Notes and Protocols: Isobutyl Salicylate in Flavor Formulation

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Compound of Interest

Compound Name: *Isobutyl salicylate*

Cat. No.: *B1217168*

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These application notes provide a comprehensive overview of **isobutyl salicylate** for use in flavor formulation, including its sensory profile, physicochemical properties, and recommended applications. The accompanying protocols offer detailed methodologies for sensory evaluation and quantitative analysis to guide researchers and flavor chemists in their development work.

Introduction to Isobutyl Salicylate in Flavor Applications

Isobutyl salicylate (FEMA No. 2213) is a flavoring substance recognized for its unique aromatic profile that can impart novel and enhancing characteristics to a variety of food and beverage products. While it has a more established history in the fragrance industry, its application in flavors offers an opportunity for innovation. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **isobutyl salicylate** and expressed "no safety concern at current levels of intake when used as a flavouring agent"[1].

Organoleptic Profile: At a concentration of 3.00 ppm in water, **isobutyl salicylate** is described as having a sweet, cooling, and spicy taste with fruity nuances[1]. Its overall flavor and aroma profile is complex, with the following descriptors being commonly reported:

- Primary Notes: Sweet, spicy, cooling, wintergreen nuance[1][2].
- Secondary Notes: Herbaceous-green, slightly floral, with orchid-like nuances[3].

- Subtle Undertones: A hay-like and slightly metallic background note, which is characteristic of many salicylates, may also be perceived[3].

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **isobutyl salicylate** is presented in Table 1. This data is essential for understanding its behavior in different food matrices and during processing.

Property	Value	Reference
Synonyms	Isobutyl 2-hydroxybenzoate, 2-Methylpropyl 2-hydroxybenzoate	[1]
CAS Number	87-19-4	[1]
FEMA Number	2213	[1][2]
JECFA Number	902	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3][4]
Purity	≥98%	[3]
Boiling Point	260 - 262 °C	[4]
Flash Point	> 93.3 °C (> 200.0 °F) (Closed Cup)	[5]
Solubility	Insoluble in water; soluble in ethanol and oils	[3]

Applications in Flavor Formulations

While detailed quantitative data for a wide range of applications is limited, **isobutyl salicylate** is noted for its potential use in specific flavor categories. Its complex profile makes it a versatile ingredient for building unique flavor experiences.

Recommended Usage Levels

The primary quantitative guidance available suggests a maximum use level of up to 3.00 ppm in the final product^{[1][2]}. It is mentioned as being used in beer and a variety of fruit flavors, though often at very low levels^[3]. Due to its potent character, it is recommended to start evaluations at much lower concentrations (e.g., in the parts-per-billion range) and incrementally increase to the desired sensory effect.

Potential Applications

Based on its flavor profile, **isobutyl salicylate** can be a valuable component in the following flavor types:

- **Fruit Flavors:** Its fruity and sweet notes can enhance and add complexity to berry, grape, and other dark fruit flavors. It may also be used to introduce a novel nuance to tropical and orchard fruit profiles.
- **Beverages:** In non-alcoholic beverages, it can provide a cooling sensation and a spicy lift. Its use in beer is documented, where it could contribute to the overall aromatic bouquet, particularly in craft and specialty beers^[3].
- **Confectionery:** The sweet, spicy, and cooling aspects of **isobutyl salicylate** make it suitable for use in hard candies, chewing gum, and mint-flavored products.
- **Herbal and Floral Flavors:** Its natural herbaceous and floral notes can be used to build complex herbal and floral flavor profiles for teas, liqueurs, and other botanical-themed products.

Experimental Protocols

The following sections provide detailed protocols for the sensory evaluation and quantitative analysis of **isobutyl salicylate** in flavor applications.

Protocol for Sensory Evaluation: Difference-from-Control Test

This protocol is designed to determine the sensory contribution of **isobutyl salicylate** in a simple beverage matrix and to establish its approximate detection and recognition thresholds.

Objective: To evaluate the sensory characteristics of **isobutyl salicylate** at varying concentrations in a 5% sucrose solution and to determine the concentration at which a statistically significant difference from a control sample is perceived.

Materials and Equipment:

- **Isobutyl salicylate** (food grade)
- Sucrose
- Deionized, odor-free water
- Volumetric flasks and pipettes
- Glass beakers
- Analytical balance
- Sensory evaluation booths with controlled lighting and ventilation
- Coded sample cups
- Water for palate cleansing
- Data collection software or ballots

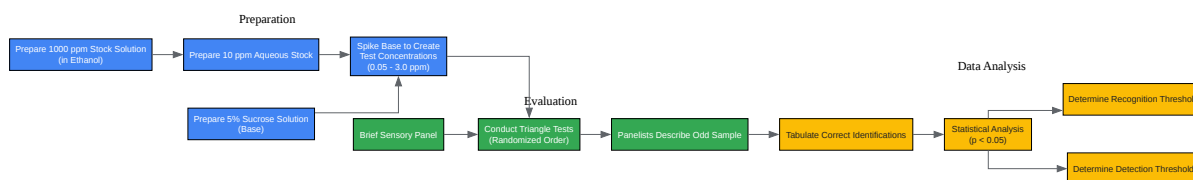
Procedure:

- Stock Solution Preparation:
 - Prepare a 1000 ppm stock solution of **isobutyl salicylate** in 95% ethanol.
 - From this, prepare a 10 ppm aqueous stock solution by diluting with deionized water. Ensure complete dissolution.
- Sample Preparation:

- Prepare a 5% (w/v) sucrose solution in deionized water to serve as the base.
- Prepare a series of test samples by spiking the 5% sucrose solution with the 10 ppm aqueous stock solution to achieve final concentrations of 0.05, 0.1, 0.5, 1.0, 2.0, and 3.0 ppm of **isobutyl salicylate**.
- Prepare a control sample of the 5% sucrose solution with no added **isobutyl salicylate**.
- Sensory Panel:
 - Recruit 15-20 trained sensory panelists.
 - Brief the panelists on the nature of the test, ensuring they are aware they will be evaluating samples for differences in aroma and flavor.
- Testing Protocol (Triangle Test):
 - For each concentration, present the panelists with three coded samples (a triad). Two of the samples are identical (either both control or both test sample), and one is different.
 - The order of presentation of the triads should be randomized for each panelist.
 - Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.
 - After identifying the odd sample, ask them to describe the perceived flavor and aroma attributes of that sample.
 - Ensure panelists cleanse their palate with water between each triad.
- Data Analysis:
 - For each concentration, tabulate the number of correct identifications of the odd sample.
 - Use statistical tables for the triangle test to determine if the number of correct identifications is significant at a given confidence level (typically $p < 0.05$).

- The lowest concentration at which a statistically significant difference is detected is the detection threshold.
- Analyze the descriptors provided by the panelists to characterize the flavor profile at different concentrations. The lowest concentration at which the characteristic flavor of **isobutyl salicylate** is consistently identified is the recognition threshold.

Experimental Workflow for Sensory Evaluation



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Caption: Workflow for the sensory evaluation of **isobutyl salicylate**.

Protocol for Quantitative Analysis: GC-MS

This protocol outlines a method for the quantification of **isobutyl salicylate** in a clear beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction.

Objective: To accurately quantify the concentration of **isobutyl salicylate** in a beverage sample.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Autosampler vials
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- Pipettes and volumetric flasks
- Analytical balance
- **Isobutyl salicylate** standard (>99% purity)
- Internal Standard (e.g., Methyl Salicylate, if not present in the sample)
- Hexane (or other suitable non-polar solvent, HPLC grade)
- Anhydrous sodium sulfate
- Beverage sample

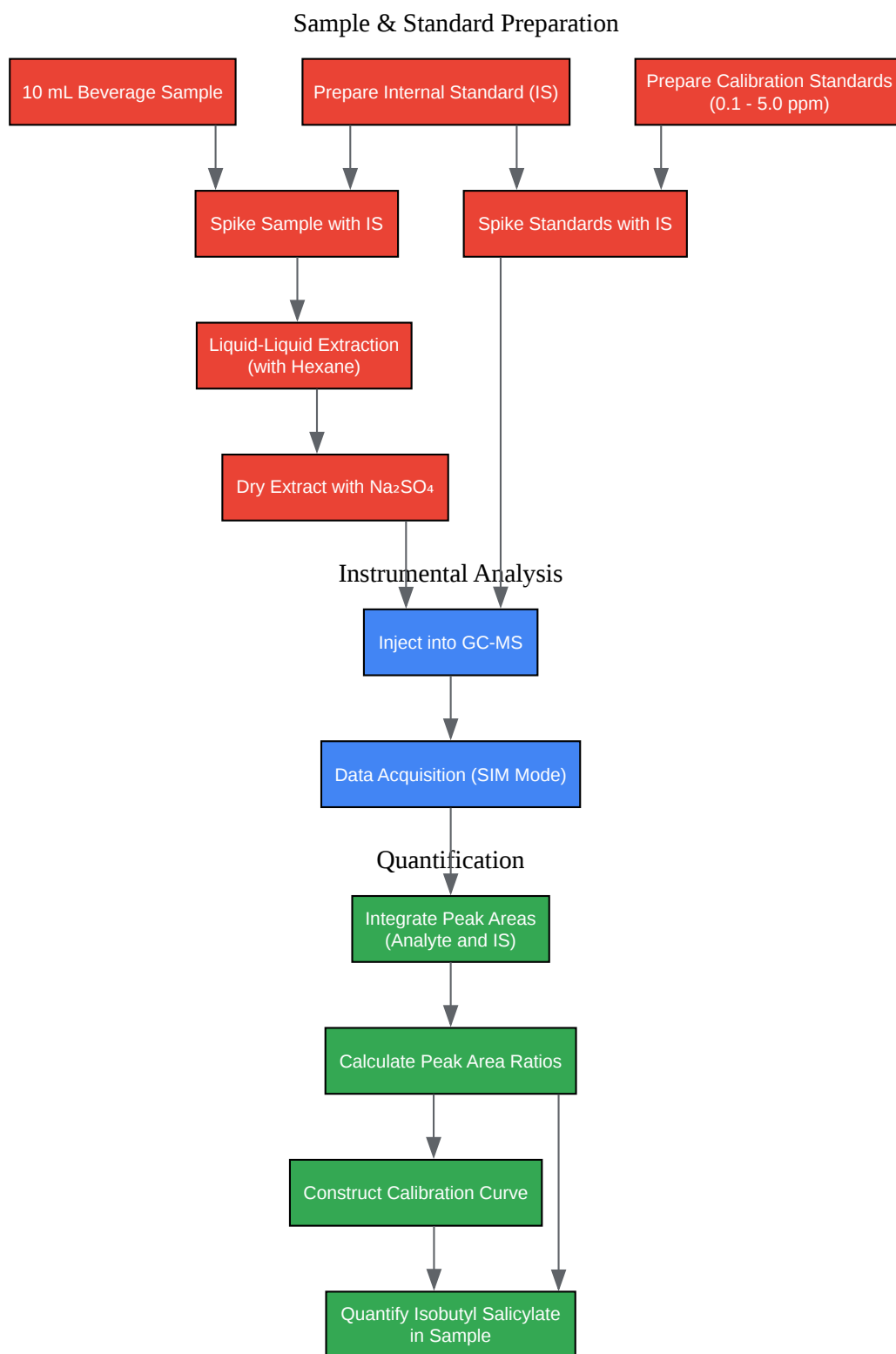
Procedure:

- Standard and Internal Standard Preparation:
 - Prepare a 1000 ppm stock solution of **isobutyl salicylate** in hexane.
 - Prepare a 1000 ppm stock solution of the internal standard (IS) in hexane.
 - Create a series of calibration standards by diluting the **isobutyl salicylate** stock solution with hexane to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).
 - Spike each calibration standard with the IS to a constant concentration (e.g., 1 ppm).
- Sample Preparation (Liquid-Liquid Extraction):
 - Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

- Spike the sample with the IS to the same concentration as the calibration standards (1 ppm).
- Add 10 mL of hexane to the centrifuge tube.
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract to a GC-MS autosampler vial.
- GC-MS Analysis:
 - GC Conditions (example):
 - Injector: Splitless mode, 250°C
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
 - Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
 - Carrier Gas: Helium, constant flow of 1.0 mL/min
 - MS Conditions (example):
 - Ion Source: Electron Ionization (EI), 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - **Isobutyl Salicylate**: m/z 120 (quantifier), 138, 92

- Internal Standard (Methyl Salicylate): m/z 120, 152, 92 (Note: If using Methyl Salicylate as IS, ensure its quantifier ion does not interfere with **Isobutyl Salicylate**)
- Data Analysis and Quantification:
 - Integrate the peak areas for the quantifier ions of **isobutyl salicylate** and the internal standard.
 - Calculate the ratio of the peak area of **isobutyl salicylate** to the peak area of the internal standard for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of **isobutyl salicylate**.
 - Calculate the peak area ratio for the beverage sample and determine its concentration using the calibration curve.

Workflow for GC-MS Quantification



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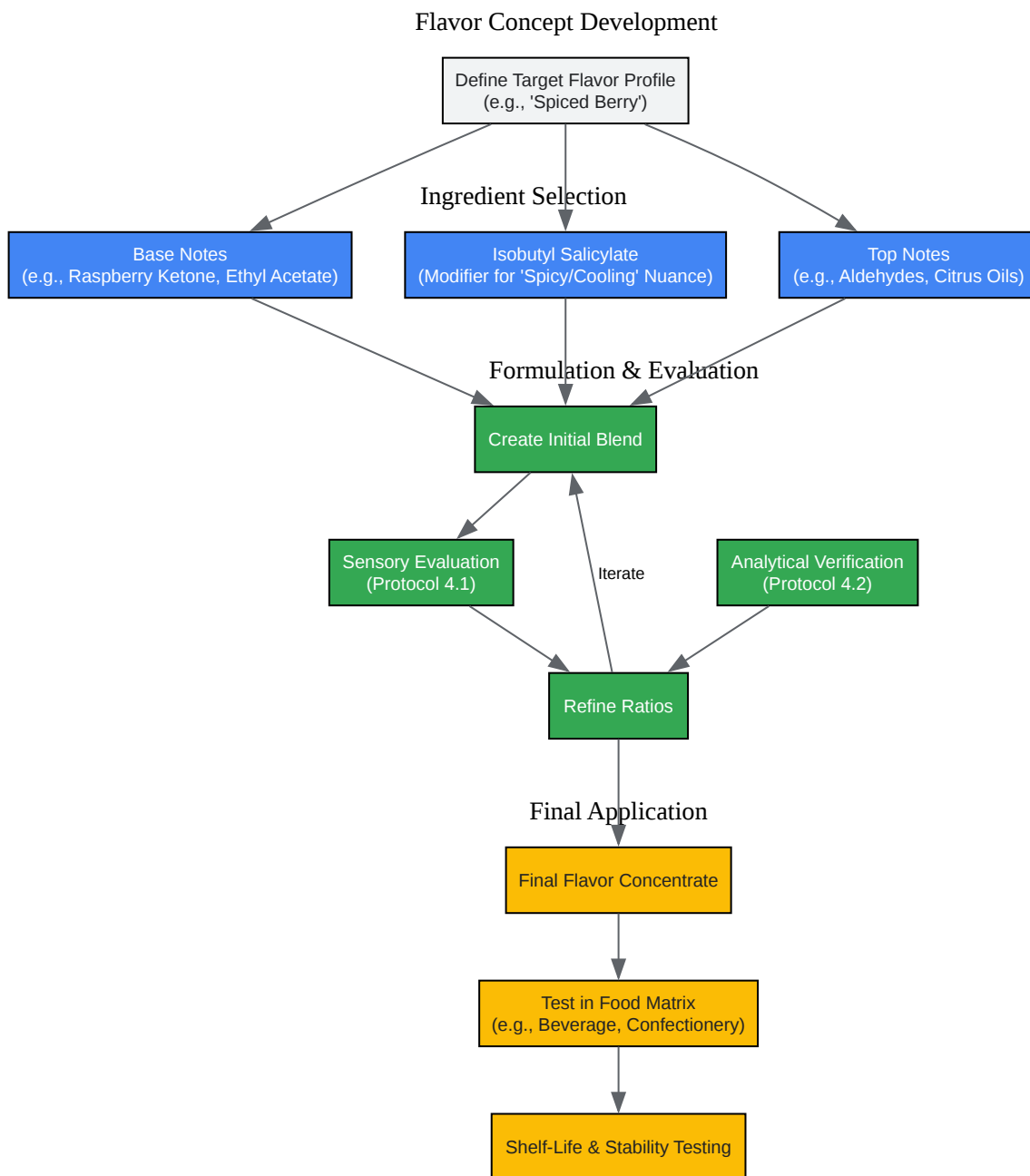
Caption: Workflow for the quantitative analysis of **isobutyl salicylate**.

Stability and Interactions

Stability: **Isobutyl salicylate** is generally a stable molecule under normal conditions of use and storage[3][5]. However, its stability in specific food matrices and under various processing conditions (e.g., pasteurization, baking, exposure to light) should be empirically determined for each new application to ensure the flavor profile remains consistent throughout the product's shelf life.

Interactions: The interaction of **isobutyl salicylate** with other flavor compounds is not well-documented in publicly available literature. However, based on its chemical nature as an ester with phenolic and aromatic characteristics, it is likely to have synergistic or blending effects with other flavor molecules. For instance, it may blend well with fruity esters to enhance ripeness, with vanilla and coumarin for sweet-creamy notes, and with other spicy compounds to create a more complex spice profile. Experimental blending studies are recommended to explore these potential synergies.

Logical Relationship in Flavor Formulation



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Caption: Logical workflow for incorporating **isobutyl salicylate** into a flavor formulation.

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